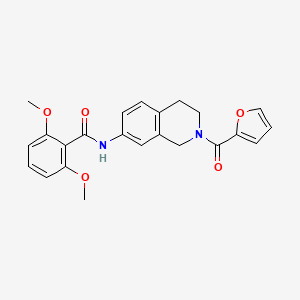

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

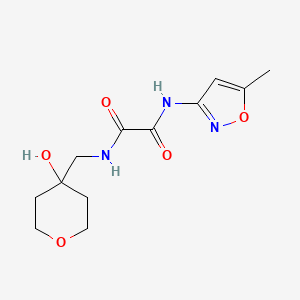

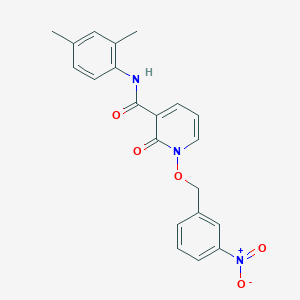

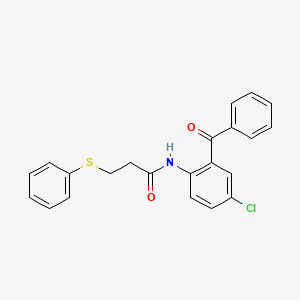

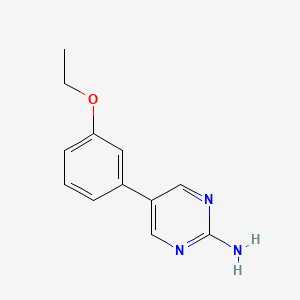

The compound “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including a furan ring, a carbonyl group, a tetrahydroisoquinoline structure, and a benzamide moiety with two methoxy groups attached .

Synthesis Analysis

While the exact synthesis pathway for this compound is not available, it’s likely that it involves several steps, each introducing a different functional group. The furan ring could be introduced using furan-2-carbonyl chloride . The tetrahydroisoquinoline structure could be formed through a Pictet-Spengler reaction . The benzamide moiety could be introduced through a reaction with 2,6-dimethoxybenzoyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The furan ring and the tetrahydroisoquinoline structure would contribute to the rigidity of the molecule, while the carbonyl group, the amide group, and the methoxy groups would introduce polar characteristics .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. The furan ring could undergo electrophilic aromatic substitution or oxidation. The carbonyl group could undergo nucleophilic addition. The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of several polar groups (carbonyl, amide, methoxy) suggests that it would have some degree of solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has demonstrated potent antibacterial activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus (MRSA). Specifically, it is effective against NDM-positive A. baumannii. The synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of N-(4-bromophenyl)furan-2-carboxamide . Further validation through docking studies and molecular dynamics simulations confirmed its active site binding and stability .

Structural Characterization

The crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide (a related compound) has been elucidated using single-crystal X-ray diffraction. This characterization involved techniques such as NMR, FT-IR, and UV-Vis spectroscopy. Notably, the dihedral angle between the furan and pyridine rings in this molecule was found to be 73.52° .

Antioxidant Properties

While not directly studied for the compound , understanding the role of antioxidants is crucial. Reactive oxygen species (ROS) generated during cellular metabolism can lead to tissue damage and affect normal cellular function. Antioxidants play a vital role in neutralizing ROS and maintaining cellular health .

Medicinal Chemistry

Understanding the compound’s pharmacophore and identifying potential binding sites can guide medicinal chemists in designing analogs with improved properties. Computational studies can aid in predicting bioactivity and optimizing drug-like characteristics.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c1-28-18-5-3-6-19(29-2)21(18)22(26)24-17-9-8-15-10-11-25(14-16(15)13-17)23(27)20-7-4-12-30-20/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWTUGVJZLSTOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)

![8-(4-Ethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2549170.png)

![N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2549175.png)